molecular formula C26H19NO6 B11574792 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11574792
M. Wt: 441.4 g/mol
InChI Key: INKQIKIVAXZYGP-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole and methoxyphenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include catalysts, solvents, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale synthesis techniques. This involves the use of reactors, precise temperature control, and continuous monitoring of reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in alcohols or amines. Substitution reactions can introduce new functional groups such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its pharmacological properties and potential use in drug development.

    Industry: It may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other heterocyclic compounds with benzodioxole, methoxyphenyl, or dihydrochromeno-pyrrole structures. Examples include:

  • 1,3-Benzodioxole derivatives
  • Methoxyphenyl derivatives
  • Dihydrochromeno-pyrrole derivatives

Uniqueness

What sets this compound apart is its unique combination of these structural elements, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Properties

Molecular Formula

C26H19NO6

Molecular Weight

441.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H19NO6/c1-30-17-9-7-16(8-10-17)23-22-24(28)18-4-2-3-5-19(18)33-25(22)26(29)27(23)13-15-6-11-20-21(12-15)32-14-31-20/h2-12,23H,13-14H2,1H3

InChI Key

INKQIKIVAXZYGP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O

Origin of Product

United States

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